Agatholal

Description

Properties

IUPAC Name |

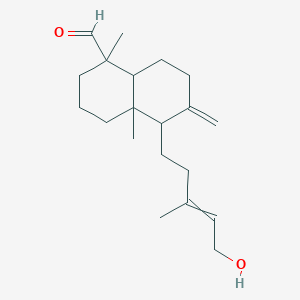

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLWKIHHQUNBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Agatholal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatholal is a naturally occurring diterpenoid aldehyde that has been identified in various plant species. This technical guide provides a comprehensive overview of its chemical structure, including its stereochemistry, and outlines the methodologies typically employed in its isolation and structural elucidation. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique molecular architecture of this compound and related compounds.

Chemical Structure and Properties

This compound is a labdane (B1241275) diterpenoid characterized by a bicyclic core and a substituted side chain. Its systematic IUPAC name is (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde .[1] This nomenclature precisely defines the absolute stereochemistry at its four chiral centers and the geometry of the double bond in the side chain.

The chemical formula for this compound is C₂₀H₃₂O₂ , with a corresponding molecular weight of 304.5 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | PubChem[1] |

| Molecular Weight | 304.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 304.240230259 Da | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: The properties listed above are primarily computed values and should be confirmed by experimental data where available.

Structural Elucidation: Experimental Protocols

The definitive structure of this compound, like many complex natural products, is determined through a combination of spectroscopic techniques. The following sections detail the typical experimental protocols used for this purpose.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from a natural source, such as plant resins or extracts.

Experimental Protocol: Bioassay-Guided Isolation

-

Extraction: The plant material is typically ground and extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then subjected to column chromatography on silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents separates the extract into fractions of decreasing complexity.

-

Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield the pure compound. Each step of fractionation and purification is guided by a bioassay to track the compound of interest.

Spectroscopic Analysis

Once isolated, the pure compound is subjected to a suite of spectroscopic analyses to determine its planar structure and stereochemistry.

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and the relative stereochemistry of a molecule.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

¹H NMR (Proton NMR): This experiment identifies the number of different types of protons and their chemical environments. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide information about the connectivity of protons.

-

¹³C NMR (Carbon NMR): This experiment determines the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems and trace out the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Mass spectrometry provides the accurate molecular weight and elemental composition of the molecule, as well as information about its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the different structural motifs within the molecule.

IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Analysis: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured. The resulting spectrum shows absorption bands characteristic of different functional groups. For this compound, key absorbances would be expected for the hydroxyl (-OH), aldehyde (-CHO), and carbon-carbon double bond (C=C) functionalities.

Visualization of Methodologies

Structure Elucidation Workflow

The logical flow for determining the structure of a natural product like this compound is depicted below.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. Diterpenoids, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to elucidate the specific mechanism of action of this compound and to identify any signaling pathways it may modulate.

As no specific signaling pathway for this compound has been elucidated, a diagrammatic representation cannot be provided at this time. Future research in this area would be of significant interest to the drug development community.

Conclusion

This compound possesses a complex and well-defined chemical structure that has been elucidated through a combination of sophisticated isolation and spectroscopic techniques. This guide provides a foundational understanding of its molecular architecture and the experimental approaches required for its characterization. While its biological activities are not yet fully understood, its unique diterpenoid structure makes it an interesting candidate for future pharmacological investigation. The detailed methodologies presented herein should serve as a practical resource for researchers working on the discovery and development of novel natural products.

References

Agatholal: A Diterpenoid from the Forests of Taiwan

An In-depth Technical Guide on its Discovery, Natural Sources, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatholal, a labdane-type diterpenoid, is a natural product found predominantly in the aromatic wood of the Taiwan Incense Cedar (Calocedrus formosana). This technical guide provides a comprehensive overview of the discovery, natural sourcing, and preliminary biological evaluation of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. This document outlines the known natural occurrences of this compound and collates available data on its potential biological activities, drawing from studies on related compounds and extracts from its primary source. While specific detailed experimental protocols for the isolation and biological assays of this compound are not extensively documented in publicly available literature, this guide provides generalized methodologies based on the phytochemical investigation of its host organism.

Discovery and Natural Sources

This compound was first identified as a constituent of the heartwood of Calocedrus formosana (also known as Calocedrus macrolepis var. formosana), a coniferous tree endemic to Taiwan.[1] This majestic tree is culturally significant and is often referred to as Taiwan Incense Cedar due to the fragrant aroma of its wood.[2][3] The essential oil and extracts from this tree have been a subject of phytochemical investigations for decades, leading to the identification of a rich diversity of terpenoids, including numerous diterpenes.

Table 1: Natural Sources of this compound

| Organism | Family/Class | Part(s) Containing this compound |

| Calocedrus formosana (Taiwan Incense Cedar) | Cupressaceae | Heartwood |

| Apis (Honey Bees) | Apidae | Propolis/Resin |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molecular Weight | 304.47 g/mol |

| Appearance | Not explicitly reported, likely a crystalline solid or viscous oil |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol (B129727), chloroform, and ethyl acetate (B1210297) |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and purification of this compound are not explicitly published. However, based on general methods for the phytochemical analysis of Calocedrus formosana and the isolation of other diterpenoids from this plant, a generalized workflow can be proposed.

General Isolation and Purification Workflow

The isolation of this compound from Calocedrus formosana heartwood would typically involve solvent extraction followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The heartwood of Calocedrus formosana is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or acetone, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenoids like this compound are typically found in the less polar fractions, such as the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are further purified using preparative HPLC on a normal or reverse-phase column to yield the pure compound.

Structure Elucidation

The chemical structure of this compound would be determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of isolated this compound are limited in the available literature. However, research on extracts of Calocedrus formosana and other isolated diterpenoids from this plant provides insights into the potential therapeutic effects of this compound.

Extracts from Calocedrus formosana have demonstrated a range of biological activities, including:

-

Anti-inflammatory activity: Extracts and other diterpenoids from the plant have been shown to possess anti-inflammatory properties.[4]

-

Cytotoxic activity: Several compounds isolated from Calocedrus formosana have exhibited cytotoxicity against various cancer cell lines.[8]

-

Antitermitic and antifungal activities: The essential oil of the plant has shown potent activity against termites and fungi.[1]

-

Anti-melanogenic activity: The wood essential oil of Calocedrus formosana has been found to inhibit melanin (B1238610) synthesis.[9][10]

Given that this compound is a diterpenoid constituent of this plant, it is plausible that it contributes to some of these observed biological effects. Further research is required to isolate pure this compound and evaluate its specific bioactivities.

Based on the known activities of other diterpenoids and plant extracts, potential signaling pathways that this compound might modulate include:

Caption: Putative signaling pathways modulated by this compound.

Future Directions

The study of this compound presents several exciting avenues for future research:

-

Definitive Isolation and Characterization: A detailed phytochemical investigation focused on the targeted isolation of this compound is necessary to obtain sufficient quantities for comprehensive biological testing. This would also allow for the full spectroscopic characterization of the pure compound.

-

Quantitative Analysis: Development of analytical methods to quantify the yield of this compound from Calocedrus formosana is needed to assess its potential as a viable natural product for further development.

-

Biological Screening: A broad-based biological screening of pure this compound is warranted to identify its most promising therapeutic activities. This should include assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should focus on elucidating the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Total Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a sustainable source of the compound for further research and development, independent of its natural availability.[11][12]

Conclusion

This compound is a structurally interesting diterpenoid from the Taiwan Incense Cedar with potential for therapeutic applications. While current knowledge about this specific compound is limited, the rich ethnobotanical history and documented bioactivities of its natural source provide a strong rationale for further investigation. This technical guide serves as a starting point for researchers, summarizing the current state of knowledge and highlighting the key areas where future research is needed to unlock the full potential of this compound. The detailed protocols and data presented herein, though generalized, provide a solid framework for initiating new research projects focused on this promising natural product.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. originalswissaromatics.com [originalswissaromatics.com]

- 3. jarguna.com [jarguna.com]

- 4. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-lymphangiogenic diterpenes from the bark of Calocedrus macrolepis var. formosana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Melanogenic Activity of Calocedrus formosana Wood Essential Oil and Its Chemical Composition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-Phase Synthesis of Taxol [agris.fao.org]

- 12. researchgate.net [researchgate.net]

Isolation and purification of Agatholal from Agathis species

An In-depth Technical Guide on the Isolation and Purification of Agatholal from Agathis Species

Introduction

This compound, a labdane (B1241275) diterpenoid, is a natural compound found in various species of the Agathis genus, commonly known as kauri or dammar pines. These coniferous trees are a rich source of resinous compounds, many of which have garnered interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The procedures outlined are based on established principles of natural product chemistry and phytochemical analysis.

Chemical Profile of this compound

Before delving into the isolation procedures, it is essential to understand the chemical properties of this compound, as these dictate the selection of appropriate extraction and purification techniques.

| Property | Value |

| Molecular Formula | C20H32O2 |

| Molecular Weight | 304.5 g/mol [1] |

| Class | Labdane Diterpenoid |

| Key Functional Groups | Aldehyde, Hydroxyl |

| Solubility Profile | Expected to be soluble in organic solvents of medium to high polarity such as methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and dichloromethane (B109758). Limited solubility in non-polar solvents like hexane (B92381) and in water. |

Experimental Protocols: A Step-by-Step Approach

The isolation and purification of this compound from Agathis species typically involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocol is a representative methodology synthesized from general procedures for the isolation of labdane diterpenoids.

Plant Material Collection and Preparation

-

Source: The resin, bark, or leaves of Agathis species such as Agathis robusta or Agathis dammara serve as the primary sources.[2][3] The resin is particularly rich in diterpenoids.[4]

-

Preparation: The collected plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds. Once dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The initial step involves the extraction of a broad spectrum of secondary metabolites from the prepared plant material.

-

Solvent Selection: Methanol or ethanol are commonly employed for the extraction of diterpenoids due to their ability to dissolve a wide range of polar and moderately non-polar compounds.[5]

-

Procedure:

-

Macerate the powdered plant material in 70% methanol at room temperature for 72 hours, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Fractionation of the Crude Extract

To simplify the subsequent purification steps, the crude extract is partitioned into fractions of varying polarity.

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove non-polar constituents like fats and waxes.

-

Subsequently, partition the aqueous methanol phase with dichloromethane and then ethyl acetate.

-

The diterpenoid-rich fraction is typically expected to be in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Purification

The diterpenoid-rich fraction is subjected to a series of chromatographic techniques to isolate this compound.

This is the primary method for the initial separation of compounds from the fractionated extract.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol.

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column sequentially with the following solvent systems:

-

100% n-hexane

-

n-hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 1:1 v/v)

-

-

Collect the eluate in fractions of 20-25 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

For final purification to achieve high purity this compound, preparative HPLC is the method of choice.

-

Column: A C18 reverse-phase column is typically suitable for the separation of diterpenoids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as aldehydes show weak absorption in this region).

-

Procedure:

-

Dissolve the semi-purified fractions containing this compound in the initial mobile phase composition.

-

Inject the sample into the preparative HPLC system.

-

Elute with a linear gradient of increasing acetonitrile in water.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Structural Elucidation of this compound

The definitive identification of the isolated compound as this compound is achieved through spectroscopic analysis.

Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. The expected molecular ion peak [M]+ for this compound (C20H32O2) would be at m/z 304.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around δ 9.0-10.0 ppm), olefinic protons, and methyl groups.

-

¹³C-NMR: The carbon NMR spectrum will display 20 distinct signals, including a downfield signal for the aldehyde carbon (around δ 190-200 ppm) and signals for the carbons of the double bonds and the carbon bearing the hydroxyl group.

-

Note: Specific, experimentally obtained spectroscopic data for this compound should be compared with literature values for confirmation.

Quantitative Data Summary

| Parameter | Value | Unit |

| Starting Plant Material (Dry Weight) | g | |

| Crude Methanol Extract Yield | g (%) | |

| Ethyl Acetate Fraction Yield | g (%) | |

| Semi-Purified this compound Yield (from Column Chromatography) | mg (%) | |

| Final Pure this compound Yield (from Preparative HPLC) | mg (%) | |

| Purity (by Analytical HPLC) | % |

Conclusion

The isolation and purification of this compound from Agathis species is a systematic process that relies on the principles of extraction and chromatography. This guide provides a robust framework for researchers to undertake this endeavor. The successful isolation of pure this compound will enable further investigation into its biological activities and potential therapeutic applications. It is recommended that each step of the process be carefully monitored and optimized to achieve the best possible yield and purity.

References

- 1. This compound | C20H32O2 | CID 15559800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. Compounds from Agathis dammara exert hypoglycaemic activity by enhancing glucose uptake: lignans, terpenes and others - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amber - Wikipedia [en.wikipedia.org]

- 5. phcogj.com [phcogj.com]

A Technical Guide to the Biosynthesis of Labdane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core biosynthetic pathway of labdane-related diterpenoids, a large and structurally diverse class of natural products with significant pharmacological activities. While the specific enzymatic steps leading to molecules like Agatholal are not yet fully elucidated in publicly available literature, this document outlines the conserved and well-characterized pathway using sclareol (B1681606) and manool (B191784) as representative examples. The principles, enzymes, and experimental methodologies described herein form the foundational knowledge required to investigate the biosynthesis of any labdane (B1241275) diterpenoid.

Core Biosynthesis Pathway: From GGPP to the Labdane Skeleton

The biosynthesis of all labdane-related diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. The formation of the characteristic bicyclic labdane skeleton is a pivotal, two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1]

-

Step 1: Class II Diterpene Synthase Activity The process begins with a protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate. This reaction is catalyzed by a Class II diTPS, which contains a characteristic DxDD motif.[2] This initial cyclization establishes the core decalin ring system of the labdane structure. Depending on the specific enzyme, this intermediate can be compounds like (+)-copalyl diphosphate (CPP), its enantiomer ent-CPP, or hydroxylated versions like labda-13-en-8-ol diphosphate (LPP).[3][4]

-

Step 2: Class I Diterpene Synthase Activity The bicyclic diphosphate intermediate produced by the Class II diTPS is then utilized as a substrate by a Class I diTPS. These enzymes typically contain a conserved DDxxD motif and catalyze the ionization of the diphosphate group, initiating a second series of reactions that can include further cyclization, rearrangements, and hydroxylations to generate the final, diverse array of diterpene scaffolds.[2] For instance, the conversion of LPP and CPP by a sclareol synthase yields sclareol and manool, respectively.[4][5]

The following diagram illustrates this core two-step enzymatic cascade.

Quantitative Data Summary

Comprehensive kinetic data (e.g., Km, kcat) for the entire labdane diterpenoid biosynthetic pathway, particularly for less common products like this compound, is not yet fully available in the literature. Further research is required to determine these parameters for all involved enzymes. However, the functions of key enzymes in the well-studied sclareol pathway have been characterized.

| Enzyme | Organism | Abbreviation | Class | Substrate(s) | Product(s) | Reference |

| Labda-13-en-8-ol diphosphate synthase | Salvia sclarea | SsLPPS | Class II diTPS | GGPP | Labda-13-en-8-ol diphosphate (LPP), (+)-Copalyl diphosphate (CPP) | [4][5] |

| Sclareol Synthase | Salvia sclarea | SsSS | Class I diTPS | LPP, (+)-CPP | Sclareol, Manool | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of labdane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diterpene synthases for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequences of the target diTPS genes (e.g., SsLPPS, SsSS), codon-optimized for expression in Escherichia coli.

-

Remove putative N-terminal plastidial transit peptide sequences to improve soluble expression.

-

Clone the truncated genes into an expression vector (e.g., pET28a) containing an N-terminal polyhistidine (His6) tag for affinity purification.

-

-

Protein Expression:

-

Transform E. coli BL21 (DE3) cells with the expression vector.

-

Grow a 5 mL starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue incubation for 16-20 hours at 16°C with shaking.

-

-

Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, 1 mg/mL lysozyme, DNase I).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column.

-

Verify purity and protein concentration using SDS-PAGE and a Bradford assay.

-

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diTPS.

Protocol:

-

Reaction Setup:

-

Prepare a 100 µL reaction mixture containing:

-

Assay Buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

-

Purified enzyme (2-5 µg).

-

Substrate (25 µM GGPP for Class II diTPS; or 25 µM of the product from the Class II diTPS assay for Class I diTPS).

-

-

For coupled assays (Class II + Class I), add both enzymes to the same reaction with GGPP as the starting substrate.

-

-

Incubation:

-

Incubate the reaction at 30°C for 2 hours.

-

-

Dephosphorylation and Product Extraction:

-

Stop the reaction and dephosphorylate the products by adding 10 units of alkaline phosphatase and incubating for an additional 1 hour at 37°C. This step converts diterpene diphosphates into more volatile alcohols for GC-MS analysis.

-

Extract the diterpenoid products by adding 200 µL of hexane (B92381) (or ethyl acetate).

-

Vortex vigorously for 30 seconds and centrifuge (2,000 x g, 5 min) to separate the phases.

-

Carefully collect the upper organic phase. Repeat the extraction twice.

-

-

Analysis:

-

Pool the organic extracts and concentrate under a gentle stream of nitrogen before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS Analysis of Diterpenoid Products

Objective: To identify and quantify diterpenoid products from in vitro assays.

Protocol:

-

Sample Preparation:

-

Resuspend the concentrated organic extract in 50-100 µL of hexane or ethyl acetate.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890 GC system (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample in splitless mode.

-

Injector Temperature: 250°C.[6]

-

Oven Temperature Program:

-

Start at 50°C, hold for 3 min.

-

Ramp to 180°C at a rate of 10°C/min.

-

Ramp to 300°C at a rate of 25°C/min.

-

Hold at 300°C for 5 min.[7]

-

-

Mass Spectrometer: Agilent 5975C MS (or equivalent).

-

Mode: Electron Impact (EI) at 70 eV.[6]

-

Source Temperature: 230°C.[6]

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis:

-

Identify products by comparing their mass spectra and retention indices with authentic standards and/or the NIST mass spectral library.

-

Structure Elucidation of Novel Diterpenoids

Objective: To determine the chemical structure of novel labdane diterpenoids.

Protocol:

-

Sample Preparation:

-

Purify the compound of interest to >95% purity using chromatographic techniques (e.g., preparative HPLC).

-

Dissolve 1-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

-

-

NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR: 1H NMR and 13C NMR to identify the types and numbers of protons and carbons.[8]

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings and establish proton connectivity within molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments and assembling the carbon skeleton.[9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine the relative stereochemistry by identifying protons that are close in space.[9]

-

-

-

Structure Determination:

-

Integrate the data from all NMR experiments to piece together the chemical structure, including the carbon skeleton, the position of functional groups, and the relative stereochemistry.

-

Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).[9]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery, characterization, and engineering of a labdane diterpenoid biosynthetic pathway.

References

- 1. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea(L.) and their relevance for perfume manufacture [escholarship.org]

- 6. Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Agatholal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatholal is a naturally occurring labdane (B1241275) diterpenoid that has garnered interest within the scientific community. As a member of the extensive labdane diterpene family, which comprises over 700 known compounds, this compound is part of a class of molecules celebrated for a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental protocols for its analysis and a discussion of the biological signaling pathways potentially modulated by this class of compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | PubChem[1] |

| Molecular Weight | 304.5 g/mol | PubChem[1] |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | PubChem[1] |

| Synonyms | Contortolal, (13E)-15-Hydroxy-8(17),13-labdadiene-19-al | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: Experimental values for melting point, boiling point, and specific solubility are not currently available in the cited literature.

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and structural elucidation of natural products. While specific spectra for this compound are not publicly available, the typical spectral characteristics of labdane diterpenes are well-documented. For a compound like this compound, one would expect the following characteristic signals:

-

¹³C NMR Spectroscopy: Signals corresponding to approximately 20 carbon atoms, including those of methyl groups, methylenes, methines, quaternary carbons, and carbons of an aldehyde and a hydroxyl-bearing group. The chemical shifts would be indicative of the labdane skeleton.

-

¹H NMR Spectroscopy: Resonances for protons in various chemical environments, including signals for methyl groups, olefinic protons, and a characteristic signal for the aldehydic proton.

-

Infrared (IR) Spectroscopy: Absorption bands corresponding to O-H stretching (from the hydroxyl group), C-H stretching, C=O stretching (from the aldehyde), and C=C stretching.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the labdane structure.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly published. However, based on methodologies reported for other labdane diterpenes isolated from natural sources like Calocedrus formosana, a general workflow can be outlined.

Isolation and Purification of this compound (General Workflow)

This protocol describes a general procedure for the isolation of labdane diterpenes from a plant source.

Caption: A generalized workflow for the isolation and purification of this compound from a natural source.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: A standard workflow for determining the cytotoxic activity of a compound using the MTT assay.

Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of labdane diterpenes is known to possess significant pharmacological potential. Research on related compounds suggests that this compound may exhibit similar properties.

Potential Anti-Cancer Activity

Many labdane diterpenes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of this pathway by labdane diterpenes can lead to the activation of apoptotic processes.

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Potential Anti-Inflammatory Activity

Labdane diterpenes have also been recognized for their anti-inflammatory effects. A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Some labdane diterpenes have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Caption: A diagram showing the potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a compelling natural product with potential for further investigation in drug discovery. While specific experimental data on its physical and chemical properties are limited, its classification as a labdane diterpene provides a strong foundation for predicting its biological activities. The general experimental protocols and potential signaling pathways discussed herein offer a roadmap for future research into this intriguing molecule. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a more complete profile of its physicochemical characteristics.

References

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Screening of Agathic Acid and Agathisflavone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, natural products remain a vast and promising frontier. This technical guide delves into the preliminary biological activity screening of two closely related natural compounds, Agathic acid and Agathisflavone, derived from plants of the Agathis genus. Due to the current lack of scientific literature on "Agatholal," this guide focuses on these two well-documented compounds, which are likely the subject of interest given the similarity in nomenclature. This document provides a comprehensive overview of their reported anti-inflammatory, anticancer, and antimicrobial activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Bioactivity Data Summary

The preliminary screening of Agathic acid and Agathisflavone has revealed a spectrum of biological activities. The following tables summarize the key quantitative data from various in vitro assays, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Anticancer Activity of Agathic Acid

| Biological Activity | Assay | Target/Cell Line | Result (IC50) |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Prostaglandin E2 Production | Low micromolar range |

| Anticancer | Cytotoxicity Assay | Various Cancer Cell Lines | ~20–40 µM |

Table 2: Antimicrobial Activity of Agathic Acid

| Microbial Species | Assay | Result (MIC) |

| Staphylococcus aureus | Broth Microdilution | 50–100 µg/mL |

| Escherichia coli | Broth Microdilution | 50–100 µg/mL |

Table 3: Anticancer and Antiviral Activity of Agathisflavone

| Biological Activity | Assay | Cell Line/Target | Result (EC50/CC50/IC50) |

| Anticancer | MTT Assay | GL-15 (Glioblastoma) | > 5 µM (cytotoxic) |

| MTT Assay | C6 (Glioma) | > 5 µM (cytotoxic) | |

| Antiviral | Cell-based Assay | SARS-CoV-2 (in Calu-3 cells) | EC50: 4.23 ± 0.21 μM |

| Cell Viability Assay | Calu-3 cells | CC50: 61.3 ± 0.1 μM | |

| Neuraminidase Inhibition | Influenza Virus | IC50: 2.0–20 µM |

Table 4: Antimicrobial Activity of Agathisflavone

| Microbial Species | Assay | Result (MIC) |

| Staphylococcus carnosus | Broth Microdilution | > 1 mg/mL (low activity) |

| Bacillus subtilis | Broth Microdilution | ≥ 0.063 mg/mL (for a related biflavonoid) |

| Candida albicans | Broth Microdilution | 250 µg/mL |

Detailed Experimental Protocols

For the accurate evaluation and reproduction of the preliminary biological screening of Agathic acid and Agathisflavone, detailed experimental methodologies are crucial. The following sections outline the protocols for the key assays mentioned in the literature.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., GL-15, C6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of Agathic acid or Agathisflavone in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[2]

-

Compound Dilution: Perform serial two-fold dilutions of Agathic acid or Agathisflavone in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Protocol:

-

Enzyme and Cofactor Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[3]

-

Enzyme Addition: Add 20 µL of buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[3]

-

Inhibitor Addition: Add 2 µL of the test compound (Agathic acid) in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.[3]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).[3]

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[3]

-

Product Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is then extracted and quantified, typically using LC-MS/MS.[3]

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Anti-inflammatory mechanism of Agathisflavone in microglia.

Caption: General mechanism of flavonoid-induced apoptosis in cancer cells.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The preliminary biological screenings of Agathic acid and Agathisflavone demonstrate their potential as lead compounds for the development of new therapeutic agents. Agathic acid shows promise as an anti-inflammatory, anticancer, and antimicrobial agent. Agathisflavone exhibits significant anti-inflammatory and anticancer properties, with well-elucidated mechanisms involving the modulation of key inflammatory pathways in glial cells and the induction of apoptosis in cancer cells.

Further research is warranted to fully explore the therapeutic potential of these compounds. This should include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for all observed biological activities.

-

In Vivo Efficacy and Safety: Evaluating the efficacy and safety of these compounds in animal models of inflammation, cancer, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of Agathic acid and Agathisflavone to optimize their potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Agathic acid, Agathisflavone, and other related natural products. The provided data, protocols, and visualizations serve as a valuable resource for designing future studies and advancing the development of novel, nature-derived medicines.

References

Potential Therapeutic Targets of Agatholal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatholal, a labdane (B1241275) diterpenoid also known as contortolal, is a natural product found in various plant species, including those of the Agathis genus. While direct research on the specific molecular targets of this compound is limited, evidence from structurally similar compounds and the broader biological activities of Agathis extracts provide a compelling basis for investigating its therapeutic potential. This technical guide synthesizes the available information to propose and explore potential therapeutic targets of this compound, with a primary focus on the Cannabinoid 1 (CB1) receptor.

Overview of Biological Activities of Agathis Species Extracts

Extracts from various parts of Agathis species have demonstrated a range of biological activities, suggesting the presence of bioactive compounds like this compound. These activities provide a broader context for potential therapeutic applications.

| Biological Activity | Plant Species | Reference |

| Antimicrobial | Agathis dammara | [Not explicitly cited] |

| Anti-inflammatory | Agathis robusta | [Not explicitly cited] |

| Cytotoxic | Agathis species | [Not explicitly cited] |

| Hypoglycemic | Agathis dammara | [Not explicitly cited] |

Postulated Therapeutic Target: Cannabinoid 1 (CB1) Receptor

A significant lead in identifying a potential therapeutic target for this compound comes from studies on a closely related labdane diterpenoid, Agathadiol. Research has identified Agathadiol as a positive allosteric modulator (PAM) of the CB1 receptor.[1][2] Given the structural similarity between this compound and Agathadiol, it is hypothesized that this compound may also interact with the CB1 receptor, potentially acting as a PAM.

Positive allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of endogenous ligands (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists (like THC).[3][4] Instead of directly activating the receptor, PAMs can enhance the receptor's response to these primary ligands.[3][5] This can lead to a more nuanced and potentially safer therapeutic effect compared to direct agonists, as the modulatory effect is dependent on the presence of the endogenous ligand.[3]

The Cannabinoid 1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6][7] Its activation initiates a cascade of intracellular signaling events. As a PAM, this compound would be expected to potentiate these pathways when an orthosteric agonist is bound.

Experimental Protocols for Target Validation

To validate the hypothesis that this compound is a CB1 receptor PAM, a series of in vitro experiments would be required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

These assays are used to determine if this compound binds to the CB1 receptor and to characterize its effect on the binding of a known orthosteric ligand.

Objective: To assess the ability of this compound to modulate the binding of a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940).

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled CB1 agonist (e.g., [³H]CP55,940).

-

Unlabeled CB1 agonist (e.g., CP55,940) for determining non-specific binding.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

In test tubes, combine the cell membrane preparation, assay buffer, and varying concentrations of this compound.

-

Add a fixed concentration of the radiolabeled agonist to all tubes.

-

For non-specific binding control tubes, add a high concentration of the unlabeled agonist.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data to determine if this compound enhances or inhibits the binding of the radiolabeled agonist. An increase in binding suggests positive cooperativity, characteristic of a PAM.[8]

Functional Assays: cAMP Measurement

This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if this compound modulates the ability of a CB1 agonist to inhibit forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells expressing the human CB1 receptor.

-

CB1 receptor agonist (e.g., WIN55,212-2 or CP55,940).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

-

Cell culture medium and reagents.

Procedure:

-

Plate the CB1-expressing cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Add a fixed, sub-maximal concentration (e.g., EC₂₀) of the CB1 agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

A potentiation of the agonist-induced inhibition of cAMP production by this compound would indicate positive allosteric modulation.[9]

Experimental Workflow Diagram

The following diagram illustrates the workflow for validating this compound as a potential CB1 receptor PAM.

Quantitative Data on Related Compounds

While quantitative data for this compound is not available, the following table presents data for related labdane diterpenoids and their observed biological activities. This information can serve as a benchmark for future studies on this compound.

| Compound | Target/Activity | IC₅₀ / EC₅₀ | Cell Line/Assay | Reference |

| Agathadiol | CB1 Receptor PAM | Not specified | Functional assays | [1][2] |

| Ferruginol | Anti-inflammatory | 12 µM | MCF-7 cells | [10] |

| Imbricatolic Acid | Cytotoxicity | 134 µM | AGS cells | [10] |

| 1α-hydroxyimbricatolic acid | Cytotoxicity | 307 µM | AGS cells | [10] |

Conclusion and Future Directions

The available evidence strongly suggests that the Cannabinoid 1 (CB1) receptor is a promising therapeutic target for the labdane diterpenoid this compound. This hypothesis is primarily based on the confirmed activity of the structurally similar compound, Agathadiol, as a CB1 receptor positive allosteric modulator. The potential for this compound to act as a PAM at the CB1 receptor opens up therapeutic possibilities for conditions where modulation of the endocannabinoid system is beneficial, such as in pain management, neuroprotection, and appetite regulation, potentially with a more favorable side-effect profile than direct agonists.

Future research should focus on validating this hypothesis through rigorous experimental investigation. The protocols outlined in this guide provide a framework for such studies. Should this compound be confirmed as a CB1 receptor PAM, further research into its in vivo efficacy, safety profile, and structure-activity relationships will be warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Silico Prediction of Agatholal's Pharmacological Properties

Introduction

"this compound," a novel compound of significant interest, presents a promising scaffold for therapeutic development. This guide provides a comprehensive overview of the in silico methodologies used to predict its pharmacological properties. By leveraging computational tools, we can elucidate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, predict its molecular targets, and understand its potential interactions with key signaling pathways. This approach accelerates the drug discovery process, reduces costs, and provides a rational basis for further in vitro and in vivo testing.[1][2]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The prediction of ADMET properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[3][4] Various computational models, often employing machine learning algorithms trained on large datasets of known drugs, are utilized for these predictions.[4][5][6]

Experimental Protocols: In Silico ADMET Prediction

A standard workflow for in silico ADMET prediction involves the following steps:

-

Molecular Representation: The 2D or 3D structure of this compound is converted into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electrostatic, physicochemical, and geometric) are calculated for the this compound structure.[3]

-

Model Prediction: The calculated descriptors are used as input for various predictive models. Several web-based tools and software packages are available for this purpose, including preADMET, ADMETlab 2.0, and ADMET Predictor®.[3][4][6]

-

Data Analysis: The output from the prediction tools is analyzed to assess the overall ADMET profile of this compound. This includes evaluating properties related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 substrate/inhibitor potential), and toxicity (e.g., Ames mutagenicity, hepatotoxicity).[4][6][7]

Data Presentation: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability (logPapp) | > 1.0 x 10⁻⁶ cm/s | High permeability | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low Probability | Unlikely to cross the BBB, minimizing CNS side effects |

| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins | |

| Metabolism | CYP2D6 Substrate | Yes | Likely metabolized by the CYP2D6 enzyme |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via CYP2D6 inhibition | |

| Excretion | Renal Organic Cation Transporter Substrate | No | Not a primary substrate for renal excretion via this transporter |

| Toxicity | Ames Mutagenicity | Negative | Non-mutagenic |

| Hepatotoxicity (DILI) | Low Probability | Low risk of drug-induced liver injury |

Molecular Docking and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] This method is widely used to predict the binding affinity and mode of interaction of a small molecule, such as this compound, with the active site of a target protein.[8]

Experimental Protocols: Molecular Docking

A typical molecular docking workflow includes the following stages:

-

Target Selection and Preparation: A protein target of interest is selected based on its relevance to a particular disease. The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[10]

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore different orientations and conformations of this compound within the defined grid box.[10] The program calculates a binding affinity score (e.g., in kcal/mol) for each pose.[8]

-

Pose Analysis and Visualization: The docking results are analyzed to identify the most favorable binding poses based on the binding affinity scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

Data Presentation: Predicted Binding Affinities of this compound with Key Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Tyr59, Tyr151, Gly121 | Anti-inflammatory, Autoimmune diseases |

| PI3K/Akt | 1O6L | -7.8 | Val851, Lys802, Asp933 | Cancer, Inflammatory diseases |

Signaling Pathway Analysis

Understanding how a compound like this compound might modulate cellular signaling pathways is crucial for elucidating its mechanism of action.[11][12] In silico pathway analysis can help predict the downstream effects of this compound's interaction with its molecular targets.

Experimental Protocols: In Silico Signaling Pathway Analysis

-

Target Identification: The primary molecular targets of this compound are identified through molecular docking or other target prediction methods.

-

Pathway Database Mining: Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are used to identify the signaling pathways in which the predicted targets are involved.

-

Network Construction: A network map of the relevant signaling pathway is constructed, illustrating the relationships (activation, inhibition) between the proteins in the pathway.[11]

-

Perturbation Analysis: The effect of this compound's interaction with its target(s) is modeled as a perturbation to the pathway. This can help predict the downstream consequences, such as the up- or down-regulation of other pathway components.

Mandatory Visualization

Caption: Workflow for the in silico prediction of this compound's pharmacological properties.

Caption: Predicted inhibitory effect of this compound on the PI3K/Akt signaling pathway.

The in silico prediction of this compound's pharmacological properties provides a robust and efficient framework for its initial assessment as a potential therapeutic agent. The methodologies outlined in this guide, from ADMET profiling to molecular docking and pathway analysis, offer valuable insights into its pharmacokinetic profile, molecular targets, and mechanism of action. These computational predictions are instrumental in guiding further experimental validation and accelerating the translation of this promising compound from discovery to clinical application.

References

- 1. Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijapbjournal.com [ijapbjournal.com]

- 4. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 5. ADMET-AI [admet.ai.greenstonebio.com]

- 6. ADMETlab 2.0 [admetmesh.scbdd.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Profiling and Molecular Docking Study of Agathophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmmj.org [bmmj.org]

- 10. Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical systems analysis of signaling pathways to understand fungal apthogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparison of mechanistic signaling pathway activity analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Exploration of Agatholal-Containing Flora: A Technical Guide for Researchers

An In-depth Review of Traditional Uses, Phytochemistry, and Potential Pharmacological Pathways

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known or likely to contain the labdane (B1241275) diterpenoid Agatholal. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound. While direct quantitative and mechanistic data for this compound is limited in current scientific literature, this document synthesizes available ethnobotanical information, outlines general experimental protocols for the investigation of similar compounds, and discusses potential signaling pathways that may be relevant to its bioactivity.

Introduction to this compound and its Botanical Sources

This compound is a labdane diterpenoid that has been identified in Calocedrus formosana (Taiwan Incense-cedar), a member of the Cupressaceae family.[1][2][3][4][5] Diterpenoids are a large class of natural products with diverse biological activities, and related compounds are found in other coniferous species, particularly within the Araucariaceae family, which includes the genus Agathis. While direct ethnobotanical uses attributed specifically to this compound are not documented, the traditional medicinal applications of plants containing this or similar compounds provide valuable insights into its potential pharmacological properties.

Ethnobotanical Uses of Potential this compound-Containing Plants

The ethnobotanical information presented here is primarily for plants closely related to or in the same family as known sources of this compound, offering clues to its potential therapeutic applications.

2.1. Genus Calocedrus

Calocedrus formosana, a known source of this compound, is a tree native to Taiwan.[1][2][3][4][5] While specific traditional medicinal uses for this species are not extensively documented in readily available literature, the ethnobotany of its close relative, Calocedrus decurrens (Incense Cedar), native to western North America, is more well-known.

-

Respiratory Ailments: Native American communities have traditionally used a steam infusion of the leaves to treat colds.[6]

-

Gastrointestinal Issues: A decoction of the leaves was used to address stomach troubles.[6]

-

Anti-inflammatory and Analgesic: Some anecdotal evidence suggests its use as an anti-inflammatory and analgesic agent.[6]

2.2. Genus Agathis (Kauri Pines)

The genus Agathis, belonging to the Araucariaceae family, is a rich source of diterpenoids, and its resin (often called dammar or kauri gum) has a long history of use in traditional medicine across Southeast Asia and Oceania.

-

Agathis dammara (Amboina Pine): The resin is widely used in traditional medicine.[7]

-

Agathis robusta (Queensland Kauri): Indigenous communities in Australia have historically used the resin for treating wounds and other ailments.[8]

-

Agathis alba (White Kauri Pine): The resin is used in traditional remedies for arthritis and asthma.[9]

-

Agathis australis (New Zealand Kauri): The resin, known as kauri gum, was used by Māori for medicinal purposes.[10]

Table 1: Summary of Ethnobotanical Uses of Potential this compound-Containing Plants

| Plant Genus/Species | Family | Part Used | Traditional Medicinal Uses |

| Calocedrus decurrens | Cupressaceae | Leaves | Colds, stomach troubles, potential anti-inflammatory[6] |

| Agathis dammara | Araucariaceae | Resin | General medicinal uses[7] |

| Agathis robusta | Araucariaceae | Resin | Wounds and other ailments[8] |

| Agathis alba | Araucariaceae | Resin | Arthritis, asthma[9] |

| Agathis australis | Araucariaceae | Resin | General medicinal uses[10] |

Quantitative Data on this compound

A thorough review of the current scientific literature reveals a significant gap in the quantitative analysis of this compound in plant materials. At present, there are no published studies providing data on the concentration (e.g., % dry weight, mg/g) of this compound in Calocedrus formosana or any other plant species. This lack of quantitative data highlights a critical area for future research to establish the viability of these plants as a source for this compound extraction and to standardize extracts for pharmacological studies.

Experimental Protocols

While specific, validated protocols for the extraction, isolation, and quantification of this compound are not available in the literature, this section outlines general methodologies that can be adapted for the study of this labdane diterpenoid.

4.1. Extraction of Diterpenoids

-

Sample Preparation: Plant material (e.g., leaves, bark, or resin) should be dried and ground to a fine powder to increase the surface area for extraction.

-